molecular formula C8H17ClO4S B13627493 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13627493
M. Wt: 244.74 g/mol
InChI Key: DVSZDZMZSLPXMA-UHFFFAOYSA-N
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Description

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(sec-butoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

2-(2-(sec-butoxy)ethoxy)ethanol+chlorosulfonic acid2-(2-(sec-butoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+H2O\text{2-(2-(sec-butoxy)ethoxy)ethanol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 2-(2-(sec-butoxy)ethoxy)ethanol+chlorosulfonic acid→2-(2-(sec-butoxy)ethoxy)ethane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the careful handling of chlorosulfonic acid and the use of appropriate safety measures to prevent any hazardous incidents. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

    Reduction: It can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

    Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from hydrolysis.

    Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride group, which is highly reactive. This reactivity allows it to participate in various chemical reactions, particularly nucleophilic substitution. The sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl Chloride (CH3SO2Cl)
  • Ethanesulfonyl Chloride (C2H5SO2Cl)
  • Benzenesulfonyl Chloride (C6H5SO2Cl)

Uniqueness

2-(2-(Sec-butoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a sec-butoxyethoxy group. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its ability to act as an intermediate in the synthesis of complex organic molecules makes it valuable in various chemical processes.

Properties

Molecular Formula

C8H17ClO4S

Molecular Weight

244.74 g/mol

IUPAC Name

2-(2-butan-2-yloxyethoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H17ClO4S/c1-3-8(2)13-5-4-12-6-7-14(9,10)11/h8H,3-7H2,1-2H3

InChI Key

DVSZDZMZSLPXMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCOCCS(=O)(=O)Cl

Origin of Product

United States

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